

Application Notes and Protocols for ONC1-13B Treatment in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

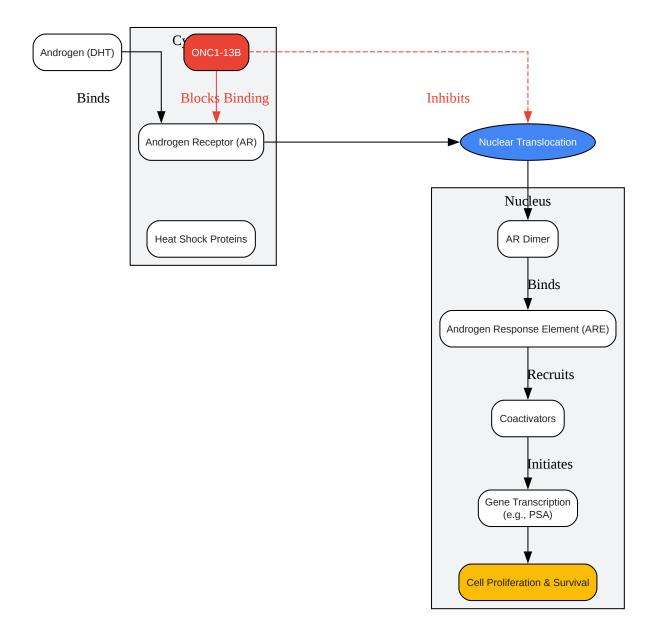
ONC1-13B is a novel, synthetic, nonsteroidal antiandrogen that functions as a full antagonist of the androgen receptor (AR).[1] Its mechanism of action is similar to that of enzalutamide (MDV3100), involving the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and disruption of coactivator complex formation.[2][3] Preclinical studies have demonstrated its high efficacy in prostate cancer models, with a favorable safety profile that includes lower potential for seizures and drug-drug interactions compared to other antiandrogens.[2][4] These application notes provide a detailed protocol for the use of **ONC1-13B** in a prostate cancer xenograft model, based on published preclinical data.

Signaling Pathway of ONC1-13B

ONC1-13B targets the androgen receptor signaling pathway, which is a key driver in the development and progression of prostate cancer. In the absence of an inhibitor, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote cell survival and proliferation, such as prostate-specific antigen (PSA).[5][6]



ONC1-13B competitively inhibits the binding of androgens to the AR, thereby preventing these downstream events.





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ONC1-13B Mechanism of Action

Experimental ProtocolsIn Vivo Xenograft Model of Prostate Cancer

This protocol outlines the procedure for evaluating the anti-tumor efficacy of **ONC1-13B** in a subcutaneous xenograft model using the LNCaP-Z2 human prostate cancer cell line.[3][4]

Materials:

- Cell Line: LNCaP-Z2 human prostate adenocarcinoma cells
- Animals: Male CB17-SCID mice (or other suitable immunodeficient strain), 6-8 weeks old
- · Reagents:
 - RPMI-1640 medium with L-glutamine
 - Fetal Bovine Serum (FBS)
 - Penicillin-Streptomycin solution
 - Trypsin-EDTA
 - Phosphate-Buffered Saline (PBS), sterile
 - Matrigel® Basement Membrane Matrix
- Test Article and Vehicle:
 - ONC1-13B
 - Vehicle: 0.5% Methylcellulose in sterile water[3]
- Comparator Agents (Optional):
 - MDV3100 (Enzalutamide)



Bicalutamide

Procedure:

- Cell Culture:
 - Culture LNCaP-Z2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
 - Passage cells upon reaching 80-90% confluency.
- Tumor Cell Implantation:
 - Harvest LNCaP-Z2 cells using Trypsin-EDTA and wash with sterile PBS.
 - Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10[^]7 cells/mL.
 - \circ Subcutaneously inject 200 μ L of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.[4]
- Tumor Growth Monitoring and Animal Grouping:
 - Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: (Length x Width^2) / 2.
 - When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.
- Drug Formulation and Administration:
 - Prepare a suspension of **ONC1-13B** in 0.5% methylcellulose.
 - Administer the drug and vehicle orally (p.o.) via gavage once or twice daily for 21 consecutive days, according to the dosing schedule in the data tables below.[3]
- Efficacy Evaluation and Endpoint Analysis:

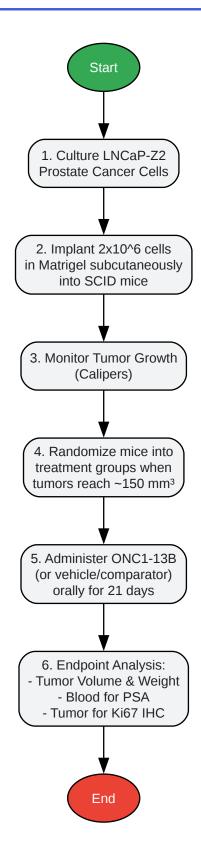






- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the 21-day treatment period, collect blood samples for PSA analysis.[3]
- Euthanize the animals and excise the tumors.
- Measure the final tumor weight and volume.
- A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis of Ki67, a proliferation marker.[3]





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Xenograft Experiment Workflow



Quantitative Data Summary

In Vitro Activity of ONC1-13B and Comparator

<u>Antiandrogens</u>

Compound	Ki for PSA Expression Inhibition (nM)[3]	IC50 for Cell Proliferation Inhibition (nM)[4]
ONC1-13B	20.0 ± 5.5	30
MDV3100	30.8 ± 7.7	148
ARN-509	38.4	240

In Vivo Antitumor Efficacy of ONC1-13B in LNCaP-Z2

Xenograft Model

Treatment Group	Dose	Dosing Schedule	Antitumor Efficacy
Vehicle	-	Once Daily	-
ONC1-13B	20 mg/kg	Once Daily	Comparable to MDV3100[3]
ONC1-13B	50 mg/kg	Once Daily	Comparable to MDV3100[3]
ONC1-13B	20 mg/kg	Twice Daily	Highest antitumor efficacy; tumor regression in 4 of 8 mice[3]
MDV3100	10 mg/kg	Once Daily	Significant tumor growth inhibition[3]
Bicalutamide	50 mg/kg	Once Daily	Less effective than ONC1-13B and MDV3100[3]



Pharmacokinetic Parameters of ONC1-13B and

Comparators (21-Day Dosing)

Treatment Group	Dose	Plasma Concentration (ng/mL)[3]	Tumor Concentration (ng/g)[3]
ONC1-13B	20 mg/kg (once daily)	76.2 ± 36.8	52.6 ± 24.6
ONC1-13B	20 mg/kg (twice daily)	456.4 ± 219.1	442.2 ± 148.5
ONC1-13B	50 mg/kg (once daily)	154.4 ± 87.5	137.5 ± 58.6
MDV3100	10 mg/kg (once daily)	699.2 ± 443.2	426.7 ± 262.0
Bicalutamide	50 mg/kg (once daily)	3246.3 ± 1360.9	8735.3 ± 8145.6

Disclaimer: These protocols and data are for research purposes only and are based on published preclinical findings. Researchers should adapt these protocols as necessary for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.

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